molecular formula C10H13ClO2 B1516966 1-(2-Chloroethoxy)-3-ethoxybenzene CAS No. 915924-31-1

1-(2-Chloroethoxy)-3-ethoxybenzene

Cat. No. B1516966
CAS RN: 915924-31-1
M. Wt: 200.66 g/mol
InChI Key: GVBWIVKMJWBPFT-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-3-ethoxybenzene, also known as 1-chloro-2-ethoxybenzene or ethyl chloroacetate, is a compound consisting of a benzene ring with an ethoxy group at the 1-position and a chloroethoxy group at the 2-position. It is a colorless liquid with a sweet, ether-like odor. It is a widely used compound in organic synthesis, and is used in the manufacture of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(2-Chloroethoxy)-3-ethoxybenzene and related compounds are primarily used in synthetic chemistry for various transformations and reactions. For instance, derivatives of dimethoxybenzene have been utilized as starting materials in the synthesis of dicarbobenzenes through regioselective reductive electrophilic substitution and Pd-catalyzed cross-coupling reactions (Azzena et al., 1993). Moreover, aromatic ethers like 1-methoxy-2-octoxybenzene have demonstrated significant extractability for Au(III) from hydrochloric acid media, indicating their potential in metal extraction processes (Oshima et al., 2019).

Material Science and Electrochemistry

In material science, derivatives of 1-(2-Chloroethoxy)-3-ethoxybenzene have been explored for their electrical properties. For instance, polymers synthesized from similar methoxybenzenes have been characterized for their solubility, structural properties, and electrical conductivities, highlighting their potential use in electronic applications (Moustafid et al., 1991). Additionally, the electrochemical reduction of methoxychlor, a compound structurally related to 1-(2-Chloroethoxy)-3-ethoxybenzene, has been studied in organic media, revealing insights into the electrochemical behavior of such compounds (McGuire & Peters, 2016).

Chemical Stability and Reactivity

The chemical stability and reactivity of 1-(2-Chloroethoxy)-3-ethoxybenzene and its analogs have been a subject of interest. For instance, the study of electrophilic substitution reactions and the kinetics of reactions involving chloroethoxybenzenes have provided valuable insights into their chemical behavior (Wang & Rajendran, 2007). Furthermore, the examination of the conformation and ordering of chloroethoxybenzenes in nematic solvents contributes to the understanding of their molecular interactions and potential applications (Terzis & Photinos, 1992).

properties

IUPAC Name

1-(2-chloroethoxy)-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBWIVKMJWBPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651137
Record name 1-(2-Chloroethoxy)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-3-ethoxybenzene

CAS RN

915924-31-1
Record name 1-(2-Chloroethoxy)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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